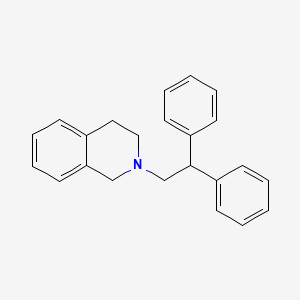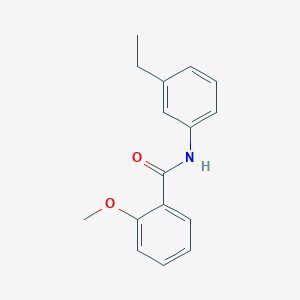
N-(3-ethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-methoxybenzamide typically involves the reaction of 3-ethylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-(3-ethylphenyl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-ethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methylphenyl)-2-methoxybenzamide
- N-(3-chlorophenyl)-2-methoxybenzamide
- N-(3-fluorophenyl)-2-methoxybenzamide
Uniqueness
N-(3-ethylphenyl)-2-methoxybenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
551912-87-9 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-6-8-13(11-12)17-16(18)14-9-4-5-10-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
WNYQCUNDIMLKQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
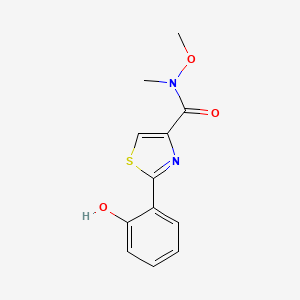

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
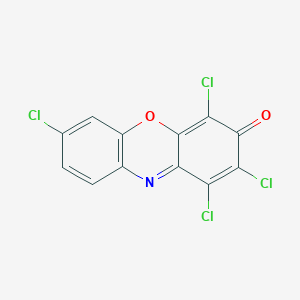
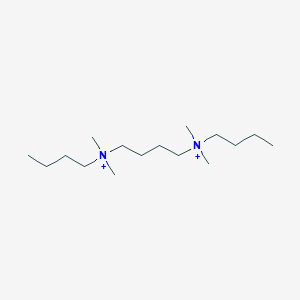
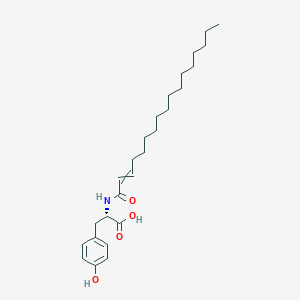
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)


